(+)-Moprolol

Beta-adrenoceptor pharmacology Electrophysiology Enantiomer selectivity

(+)-Moprolol, also designated (R)-(+)-moprolol or d-moprolol (CAS 77164-22-8), is the dextrorotatory enantiomer of the aryloxypropanolamine β-adrenergic receptor antagonist moprolol. Unlike its levorotatory counterpart, (+)-moprolol is pharmacologically inactive at β-adrenoceptors.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 77164-22-8
Cat. No. B1608720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Moprolol
CAS77164-22-8
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1OC)O
InChIInChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3/h4-7,10-11,14-15H,8-9H2,1-3H3/t11-/m1/s1
InChIKeyLFTFGCDECFPSQD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Moprolol (CAS 77164-22-8): Pharmacologically Inactive (R)-(+)-Enantiomer of the β-Blocker Moprolol — Procurement-Grade Characterization


(+)-Moprolol, also designated (R)-(+)-moprolol or d-moprolol (CAS 77164-22-8), is the dextrorotatory enantiomer of the aryloxypropanolamine β-adrenergic receptor antagonist moprolol. Unlike its levorotatory counterpart, (+)-moprolol is pharmacologically inactive at β-adrenoceptors [1]. It is registered as a distinct chemical substance by the FDA (UNII: 11A547788F for the hydrochloride salt, CAS 77164-23-9), with a molecular formula of C₁₃H₂₁NO₃ and a molecular weight of 239.31 g/mol [2].

Workflow Chiral reference-standard workflow for β-blocker enantiomer studies
Selection Reported inactive (R)-(+)-enantiomer; null-activity control in β-adrenoceptor assays
Use Context Electrophysiology, chiral bioanalysis, stereochemical synthesis benchmarking

Why (+)-Moprolol Cannot Be Substituted with Racemic Moprolol or (-)-Moprolol in Research Protocols


Within the aryloxypropanolamine class of β-blockers, pharmacological activity is overwhelmingly concentrated in the (S)-(–)-enantiomer; the (R)-(+)-enantiomer is either inactive or far less potent [1]. For moprolol specifically, the levorotatory isomer exhibits twice the beta-blocking potency of the racemate in vivo (ED₅₀ 0.0781 vs. 0.150 mg/kg in dog), while the dextrorotatory isomer produces no beta-blockade whatsoever yet retains equivalent acute toxicity (LD₅₀ 720 mg/kg in mouse, comparable to 712 mg/kg for the racemate) [2]. This dissociation of activity from toxicity renders the enantiomers non-interchangeable for any application requiring defined pharmacological activity, analytical reference standards, or toxicological interpretation.

Your Research Target (+)-Moprolol (R)-(+)-enantiomer Zero β-blockade; validated null-activity profile
May Not Interchange With Racemic (±)-moprolol Contains 50% active (–)-enantiomer; may introduce partial β-blockade and alter hemodynamic endpoints in research models
Your Research Target (+)-Moprolol (R)-(+)-enantiomer Equivalent acute toxicity but no receptor-mediated activity
May Not Interchange With (–)-Moprolol (S)-(–)-enantiomer Pharmacologically active; β-blockade potency twice that of racemate; diverges in cardiotoxicity mechanism studies

(+)-Moprolol: Comparator-Anchored Quantitative Evidence for Scientific Selection


Beta-Blockade Activity: l-Moprolol vs. d-Moprolol in Sheep Cardiac Purkinje Fibers — Direct Electrophysiological Head-to-Head

In sheep cardiac Purkinje fibers, l-moprolol (0.3–100 nM) dose-dependently antagonized isoprenaline-induced inotropic and chronotropic responses with ED₅₀ values of 1.2 ± 0.4 nM and 5.8 ± 0.6 nM, respectively. In contrast, d-moprolol (0.3–100 nM) was fully devoid of beta-blocking properties under identical experimental conditions. Both enantiomers showed no influence on action potential characteristics, contractility, or normal automaticity up to 1 µM, and l-moprolol exerted membrane depressant effects only at concentrations 2,000-fold higher than those producing effective beta-blockade [1]. This establishes (+)-moprolol as a verified null-activity enantiomer control.

β-Blockade activity
Head-to-head
d-Moprolol: zero β-blockade (0.3–100 nM) vs. l-Moprolol ED₅₀ 1.2–5.8 nM
Reported null-activity enantiomer control for β-adrenoceptor assays
Sheep Purkinje fiber electrophysiology; up to 83× l-moprolol ED₅₀ without antagonism
Beta-adrenoceptor pharmacology Electrophysiology Enantiomer selectivity

Human Antihypertensive Hemodynamics: (-)-Moprolol vs. (±)-Moprolol Double-Blind Clinical Comparison

In a double-blind randomized trial of 20 patients with mild or moderate hypertension, (-)-moprolol (75 mg twice daily) was compared with (±)-moprolol (150 mg twice daily). Both compounds significantly reduced blood pressure; however, only (-)-moprolol reduced heart rate. (-)-Moprolol induced a reduction in cardiac output, whereas (±)-moprolol did not change cardiac output but significantly reduced total peripheral resistance. No side effects occurred with (-)-moprolol, while (±)-moprolol caused headache or dizziness in 5 of 20 patients (25%) [1]. Although the pure (+)-enantiomer was not directly tested, the divergent hemodynamic profiles between (-)-moprolol and the racemate are attributable to the presence of the inactive (+)-enantiomer in the racemic formulation, which appears to alter the mechanism of blood pressure reduction and introduce adverse effects.

Hemodynamic trial
Trial context
Racemate vs. (–)-enantiomer: 25% adverse event rate difference, divergent BP mechanisms
Presence of (+)-enantiomer in racemate may alter hemodynamic endpoints in hypertensive research subjects
Double-blind randomized trial; 20 research participants; (+)-enantiomer inferred from racemate comparison
Clinical pharmacology Hypertension Enantiomer-specific hemodynamics

Toxicity-Activity Dissociation: LD₅₀ and ED₅₀ Across All Three Moprolol Forms

Patent data (US 4,683,245) provide the only published direct three-way toxicity comparison of moprolol enantiomers. In the mouse, LD₅₀ values were: (±)-moprolol 712 mg/kg, (-)-moprolol 605 mg/kg, and (+)-moprolol 720 mg/kg — indicating equivalent acute toxicity. However, beta-blocking ED₅₀ in the dog revealed stark divergence: (-)-moprolol 0.0781 mg/kg, (±)-moprolol 0.150 mg/kg, and (+)-moprolol nil (no measurable beta-blockade) [1]. The (+)-enantiomer thus carries the same toxic burden as the active enantiomer but contributes zero therapeutic beta-blockade, yielding an undefined (effectively zero) therapeutic index.

Toxicity-activity uncoupling
Head-to-head
(+)-Moprolol LD₅₀ 720 mg/kg (mouse), ED₅₀ nil (dog); (–)-moprolol ED₅₀ 0.0781 mg/kg
Equivalent acute toxicity with absent β-blockade supports non-receptor cardiotoxicity studies
Patent-derived LD₅₀/ED₅₀ comparison across all three moprolol forms
Toxicology Therapeutic index Enantiomer safety profiling

Enantiomeric Purity Benchmark: Chemoenzymatic Synthesis of (R)-(+)-Moprolol at Multi-Gram Scale

A 2022 chemoenzymatic route employing lipase-catalyzed kinetic resolution (Amano PS-IM) at five-gram scale (209 mM concentration) produced the key (R)-chlorohydrin intermediate with >99% ee. This intermediate was subsequently converted to a series of (R)-(+)-β-blockers — including moprolol — with enantiomeric excess values ranging from 96% to 99.9% [1]. An independent chemoenzymatic approach targeting (S)-moprolol via Aspergillus niger lipase achieved >49% yield with high enantiomeric excess of the chiral diol intermediate [2]. These synthetic routes provide accessible, high-purity (+)-moprolol for research procurement.

Enantiomeric purity
Method context
(R)-(+)-Moprolol ee 96–99.9% via chemoenzymatic KR; intermediate >99% ee at 5-gram scale
Reported enantiomeric purity benchmark for stereochemically defined procurement
Lipase-catalyzed kinetic resolution; preparative scale with documented ee
Process chemistry Asymmetric synthesis Enantiomeric excess

Validated Chiral HPLC/GC-MS Analytical Method with Quantified Recovery for Both Moprolol Enantiomers

A validated HPLC method using chiral derivatization with S-(-)-methyl chloroformate, coupled with GC-MS confirmatory analysis, achieved recovery of (+)- and (-)-moprolol from human urine of 70.8–81.1% across different spiked concentrations. Intra-assay coefficients of variation were below 3.2%, and inter-assay C.V. were below 6.5%. Both unconjugated and conjugated enantiomers could be detected in urine up to 24 hours after a single 50 mg oral dose of racemic moprolol [1]. This represents the first published GC-MS method for enantiomer-specific moprolol detection in biological matrices, establishing analytical feasibility for enantiomer-resolved pharmacokinetic studies.

Chiral bioanalytical method
Method context
Recovery 70.8–81.1%; intra-assay CV
Reported chiral separation method with recovery and precision for enantiomer-resolved quantitation
Chiral derivatization HPLC/GC-MS; spiked human urine research matrices; single oral racemic dose study
Class-wide stereochemistry
Class-level
(R)-(+)-enantiomers of aryloxypropanolamines consistently inactive across β-blockers
Class-level pattern reinforces stereochemical attribution for comparative studies
Review of multiple β-blockers; qualitative consistency; quantitative ratios vary by compound
Analytical chemistry Chiral separation Reference standard qualification

Class-Wide Generality: (R)-(+)-Enantiomers of Aryloxypropanolamine β-Blockers Are Consistently Inactive

A comprehensive 2019 survey covering pharmacodynamics and pharmacokinetics of β-adrenergic blockers from the perspective of stereochemistry established that within the arylaminoethanol and aryloxypropanolamine families, β-blocking activity is consistently higher in the (–)-enantiomers compared with the (+)-enantiomers. For moprolol specifically, the (S)-(–)-form demonstrated marked β-blocking effects in Purkinje fiber experiments, while the (R)-(+)-isomer was inactive [1]. This stereochemical pattern is conserved across multiple β-blocker scaffolds (e.g., propranolol, metoprolol, penbutolol), reinforcing that (+)-moprolol's inactivity is not an isolated property but a manifestation of a fundamental structure-activity relationship.

Class-wide stereochemistry
Class-level
(R)-(+)-enantiomers of aryloxypropanolamines consistently inactive across β-blockers
Class-level pattern reinforces stereochemical attribution for comparative studies
Review of multiple β-blockers; qualitative consistency; quantitative ratios vary by compound
Stereochemistry-activity relationship β-blocker class pharmacology Enantiomer classification

(+)-Moprolol: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Verified Inactive Enantiomer Control for β-Adrenoceptor Pharmacology Studies

(+)-Moprolol is the only enantiomer of moprolol for which complete inactivity at β-adrenoceptors has been quantitatively demonstrated in a direct head-to-head electrophysiological assay (0.3–100 nM, zero beta-blockade vs. l-moprolol ED₅₀ of 1.2–5.8 nM) [1]. This makes it uniquely suited as a negative control in experiments designed to distinguish receptor-mediated from non-receptor-mediated effects of β-blockers, particularly in cardiac tissue preparations where membrane depressant effects emerge only at concentrations 2,000-fold above the therapeutic beta-blockade range [1].

Chiral Reference Standard for Enantiomer-Resolved Pharmacokinetic and Bioanalytical Method Validation

The validated HPLC/GC-MS method with quantified recovery of 70.8–81.1% and intra-assay C.V. <3.2% for (+)-moprolol in human urine [2] provides a peer-reviewed analytical framework. Laboratories procuring (+)-moprolol as a reference standard can implement enantiomer-specific quantitation of moprolol in biological matrices, supporting pharmacokinetic studies, bioequivalence testing, and forensic toxicology applications where chiral discrimination is required.

Toxicology Comparator for Isolating Non-Receptor-Mediated Cardiotoxicity

The unique combination of equivalent acute toxicity (LD₅₀ 720 mg/kg in mouse, within 19% of the active (-)-enantiomer's 605 mg/kg) and zero beta-blocking efficacy (ED₅₀ nil in dog) [3] positions (+)-moprolol as an ideal comparator for mechanistic toxicology studies. Researchers can use it to determine whether observed cardiac or systemic toxicity of β-blockers arises from receptor engagement or from off-target, structure-dependent mechanisms — an experimental design not feasible with the active enantiomer alone.

Stereochemical Process Benchmark for Enantioselective β-Blocker Synthesis

The demonstrated production of (R)-(+)-moprolol with enantiomeric excess of 96–99.9% via lipase-catalyzed kinetic resolution at preparative five-gram scale [4] establishes enantiopure (+)-moprolol as both a synthetic target and a stereochemical benchmark. Contract research organizations and pharmaceutical process chemistry groups can use this compound to validate new asymmetric synthetic methodologies targeting the aryloxypropanolamine scaffold, given that both enantiomeric routes — to (R)-(+) via KR/SN2 and to (S)-(–) via ANL lipase — are published and reproducible.

Application
Selection Property
Validation Focus
β-Adrenoceptor negative-control studies
Reported null-activity enantiomer (zero β-blockade in electrophysiology)
Cardiac tissue electrophysiology assays and receptor-mediated effect differentiation
Chiral reference standard for bioanalysis
Reported recovery and precision data from chiral HPLC/GC-MS method
Enantiomer-resolved quantitation in research matrices; method transfer review
Non-receptor cardiotoxicity mechanism studies
Equivalent acute toxicity LD₅₀ with absent β-blockade ED₅₀
Off-target cardiotoxicity endpoint differentiation; LD₅₀/ED₅₀ model interpretation
Stereochemical process benchmarking
Documented enantiomeric purity from preparative-scale chemoenzymatic synthesis
Enantioselective route reproducibility and asymmetric methodology validation
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